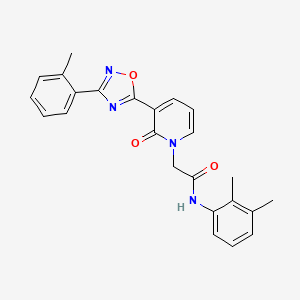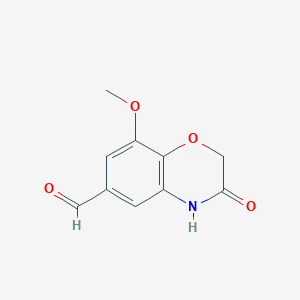
3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime (DCNB) is a synthetic organic compound that has been studied for its potential use in various scientific applications. DCNB has been studied for its ability to act as an enzyme inhibitor, a chelating agent, and a reagent for synthesis. DCNB has been studied for its ability to inhibit certain enzymes, chelate metals, and act as a reagent for synthesis. It has been used in research applications in the fields of biochemistry, pharmacology, and toxicology. DCNB is a versatile compound with a wide range of potential applications in laboratory research and experimentation.
Applications De Recherche Scientifique
3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime has been studied for its potential use in various scientific research applications. It has been used as an enzyme inhibitor, chelating agent, and reagent for synthesis. 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime has been studied for its ability to inhibit the activity of enzymes such as phospholipase A2 and cyclooxygenase-2. It has also been studied for its ability to chelate metals such as iron and copper, and act as a reagent for synthesis of various organic compounds. 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime has been studied for its potential use in the fields of biochemistry, pharmacology, and toxicology.
Mécanisme D'action
3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime has been studied for its ability to act as an enzyme inhibitor and chelating agent. It is believed to act as an enzyme inhibitor by binding to the active site of the enzyme, preventing the enzyme from catalyzing its normal reaction. 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime is also believed to act as a chelating agent by forming a complex with metal ions, preventing them from participating in chemical reactions.
Biochemical and Physiological Effects
3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime has been studied for its potential biochemical and physiological effects. It has been studied for its ability to inhibit the activity of enzymes such as phospholipase A2 and cyclooxygenase-2. It has also been studied for its potential to chelate metals such as iron and copper, and act as a reagent for synthesis of various organic compounds. 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime has been studied for its potential use in the fields of biochemistry, pharmacology, and toxicology.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime has several advantages and limitations for use in laboratory experiments. One of the main advantages of 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime is its versatility, as it can be used as an enzyme inhibitor, chelating agent, and reagent for synthesis. This makes it a useful tool for researchers in many different fields. Additionally, 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime is relatively easy to synthesize in a laboratory setting, making it a cost-effective option for research. However, 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime also has some limitations. It is a relatively unstable compound and can decompose if not stored properly. Additionally, 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime has not been extensively studied, so its effects on the body are not fully understood.
Orientations Futures
The potential applications of 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime are vast, and there are many future directions for research. One potential direction is to further investigate the biochemical and physiological effects of 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime. Additionally, further research could be done to develop more efficient and cost-effective methods of synthesizing 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime. Other potential directions include exploring the potential of 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime as a therapeutic agent and developing new uses for 3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime in laboratory experiments.
Méthodes De Synthèse
3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime is synthesized via a two-step process. The first step involves the reaction of 3,3-dimethyl-1-nitrophenoxy-2-butanone with 2,4-dichlorobenzyl bromide in the presence of a base. This reaction produces a nitroalkene intermediate which is then reacted with hydroxylamine to yield the oxime product. This two-step synthesis method is simple and efficient, and can be performed in a laboratory setting.
Propriétés
IUPAC Name |
(Z)-N-[(2,4-dichlorophenyl)methoxy]-3,3-dimethyl-1-(2-nitrophenoxy)butan-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4/c1-19(2,3)18(12-26-17-7-5-4-6-16(17)23(24)25)22-27-11-13-8-9-14(20)10-15(13)21/h4-10H,11-12H2,1-3H3/b22-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODCKOZFBJZDHC-RELWKKBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NOCC1=C(C=C(C=C1)Cl)Cl)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=N/OCC1=C(C=C(C=C1)Cl)Cl)/COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-1-(2-nitrophenoxy)-2-butanone O-(2,4-dichlorobenzyl)oxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2392836.png)

![5-[(3-chlorophenyl)amino]-N-(2-furylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2392838.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-4-carboxylic acid](/img/structure/B2392839.png)





![N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2392849.png)
![7-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2392852.png)
![3-{[4-(2-Fluorophenyl)piperazino]methyl}-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2392853.png)

![N-(4-chloro-2-fluorophenyl)-2-[6-(4-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2392856.png)